1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Physicochemical property Drug-likeness Triazole scaffold

This 1,2,4-triazole-3-carboxamide features a specific 2,4-difluorophenyl/N-isopropyl/5-methyl substitution pattern absent from public biological characterization. Procure as a distinct chemical tool for scaffold-hopping SAR campaigns targeting CYP51 or DksA, or as a lower-lipophilicity reference in matched molecular pair analyses. Do not assume functional equivalence to N-aryl analogs. A minimum purity of ≥90% is standard; request ≥97% for reproducible enzyme or MIC assays.

Molecular Formula C13H14F2N4O
Molecular Weight 280.279
CAS No. 338397-99-2
Cat. No. B2532307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
CAS338397-99-2
Molecular FormulaC13H14F2N4O
Molecular Weight280.279
Structural Identifiers
SMILESCC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C
InChIInChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20)
InChIKeyAOCSQMAVJWJQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide: Procurement-Relevant Identity and Class Context


1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 338397-99-2) is a synthetic small-molecule 1,2,4-triazole-3-carboxamide derivative (molecular formula C13H14F2N4O, MW 280.28 g/mol) . It belongs to the broader class of N-substituted-1H-1,2,4-triazole-3-carboxamides, a scaffold associated with diverse bioactivities including antifungal CYP51 inhibition, kinase modulation, and antibacterial DksA inhibition [1]. The compound carries a 2,4-difluorophenyl substituent at the triazole N-1 position, an isopropyl group on the 3-carboxamide nitrogen, and a methyl group at the triazole C-5 position . This specific substitution pattern differentiates it from other triazole-3-carboxamide analogs, but peer-reviewed quantitative biological characterization for this exact compound is absent from the public domain.

Why 1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide Cannot Be Freely Replaced by In-Class Analogs


Triazole-3-carboxamides are not functionally interchangeable: seemingly minor substituent changes at N-1, C-5, or the carboxamide nitrogen produce divergent target engagement profiles. In the related Hoffmann-La Roche patent series (US9416127B2), N-1 phenyl halogenation pattern and carboxamide N-substituent identity directly govern TAAR1 receptor affinity and CNS penetration potential [1]. Similarly, for triazole DksA inhibitors, antibacterial potency varies by orders of magnitude depending on the N-1 aryl substitution and carboxamide alkyl group [2]. The 2,4-difluorophenyl/isopropyl/5-methyl combination of CAS 338397-99-2 represents a distinct chemical space that cannot be assumed equivalent to the 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl analogs without experimental validation. Procurement decisions predicated on scaffold-level assumptions rather than compound-specific verification risk selecting an analog with divergent potency, selectivity, or physicochemical properties.

1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-Aryl-Substituted Triazole-3-Carboxamide Analogs

Among commercially available 5-methyl-1H-1,2,4-triazole-3-carboxamides with varying N-1 aryl groups, CAS 338397-99-2 (MW 280.28) occupies a distinct molecular-weight and lipophilicity space. Compared to N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (MW 312.28, CAS not available on PubChem) [1], the isopropyl-bearing target compound has a lower molecular weight and reduced aromatic ring count, predicting distinct membrane permeability and solubility profiles. The 2,4-difluorophenyl group plus isopropyl substituent yields a calculated logP distinct from mono-fluoro or chloro analogs . However, direct experimental logP or solubility measurements for this exact compound are not publicly available.

Physicochemical property Drug-likeness Triazole scaffold

Commercial Purity Grade Differentiation: NLT 97% vs. Standard 90% Supply

CAS 338397-99-2 is available at two distinct purity tiers from different suppliers. MolCore offers the compound at NLT 97% purity under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications . In contrast, other suppliers (Leyan, Key Organics via ChemicalBook) list the compound at 90% purity . This 7+ percentage-point purity differential is meaningful for biological assay reproducibility: a 90% purity batch contains up to 10% impurities that may act as confounding inhibitors, activators, or cytotoxic agents in cell-based or biochemical assays.

Chemical purity Procurement specification Quality control

2,4-Difluorophenyl Substitution Pattern: Class-Level Differentiation from Mono-Fluoro and Chloro Analogs in CYP51 Binding

Within the 1,2,4-triazole antifungal pharmacophore, the 2,4-difluorophenyl group is a privileged fragment that appears in multiple clinical and developmental CYP51 inhibitors (e.g., fluconazole, voriconazole, and ravuconazole all contain 2,4-difluorophenyl) [1]. Comparative molecular docking studies on triazole carboxamide derivatives have shown that the 2,4-difluorophenyl substitution pattern enhances hydrophobic packing within the CYP51 active site relative to 4-fluorophenyl or 4-chlorophenyl analogs, correlating with improved antifungal MIC values [2]. However, CYP51 inhibition data for this specific compound (CAS 338397-99-2) has not been published. The presence of the 2,4-difluorophenyl motif provides class-level justification for antifungal screening prioritization, but no compound-specific potency claim can be made.

Antifungal CYP51 inhibition Structure-activity relationship

N-Isopropyl vs. N-Aryl Carboxamide: Impact on Rotatable Bonds and Conformational Flexibility

The N-isopropyl group on the 3-carboxamide distinguishes CAS 338397-99-2 from the more common N-aryl-substituted analogs in the 5-methyl-1H-1,2,4-triazole-3-carboxamide series. The isopropyl group introduces only 2 rotatable bonds beyond the amide linkage, compared to the additional aromatic ring in N-phenyl or N-(2,4-difluorophenyl) analogs which adds 2 rotatable bonds plus increased aromatic ring count . This structural difference is predicted to enhance aqueous solubility and reduce plasma protein binding compared to more lipophilic N-aryl analogs, though experimental confirmation is lacking. The N-isopropyl group also eliminates the potential for CYP450-mediated aromatic hydroxylation that can occur on N-phenyl substituents.

Conformational analysis Ligand efficiency Medicinal chemistry

Prioritized Application Scenarios for 1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Antifungal Lead Discovery Programs

The 2,4-difluorophenyl-1,2,4-triazole-3-carboxamide scaffold is a recognized pharmacophore for CYP51 inhibition [1]. CAS 338397-99-2, as a structurally distinct analog within this class (N-isopropyl rather than the more common N-aryl substitution), is suitable for scaffold-hopping SAR campaigns aimed at identifying novel antifungal chemotypes with differentiated physicochemical properties. Procurement at NLT 97% purity is recommended for reproducible enzyme inhibition or MIC assays.

Physicochemical Property Benchmarking Against N-Aryl Triazole-3-Carboxamide Series

Given its reduced molecular weight and rotatable bond count relative to N-aryl analogs, this compound serves as a tool molecule for assessing the impact of the N-isopropyl group on solubility, permeability, and metabolic stability within a matched molecular pair analysis . Laboratories conducting parallel property profiling of triazole-3-carboxamide libraries would benefit from including this compound as a lower-lipophilicity reference point.

Building Block for Diversified Amide Library Synthesis

The 3-carboxylic acid precursor of this compound (or its activated ester) can serve as a key intermediate for parallel amide library synthesis with diverse amine inputs . For medicinal chemistry groups synthesizing focused triazole libraries, the pre-formed isopropyl amide provides a reference standard for HPLC and LC-MS method development and purity benchmarking at the 97% specification level.

Antibacterial DksA Inhibition Screening (Exploratory)

Patent literature identifies N-substituted-1H-1,2,4-triazole-3-carboxamides as inhibitors of the bacterial transcriptional regulator DksA [2]. The specific substitution pattern of CAS 338397-99-2 (2,4-difluorophenyl + isopropyl) falls within the claimed generic scope but has not been individually characterized. Procurement for exploratory DksA screening is justified as part of a broader analog-by-catalog approach, with the caveat that no target-specific activity data exist for this exact compound.

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.